6-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one
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Overview
Description
The compound 6-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including an oxadiazole ring, a methoxyphenyl group, and a tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Construction of the tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidinone core: This complex ring system can be synthesized through a series of condensation and cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting laboratory-scale reactions to industrial-scale processes, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Formation of a dihydro derivative of the oxadiazole ring.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-{3-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one
- 6-{3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one
Uniqueness
This compound is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.
Properties
Molecular Formula |
C27H24N6O4 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
12-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-5-phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one |
InChI |
InChI=1S/C27H24N6O4/c1-36-22-10-6-5-9-19(22)26-29-24(37-31-26)11-12-25(34)32-14-13-18-21(16-32)28-23-15-20(30-33(23)27(18)35)17-7-3-2-4-8-17/h2-10,15,30H,11-14,16H2,1H3 |
InChI Key |
UJSRAWCLHADOTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCC4=C(C3)N=C5C=C(NN5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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